molecular formula C17H13BrClNO4 B5986716 4-[4-Bromo-2-(2-chlorobenzoyl)anilino]-4-oxobutanoic acid CAS No. 5686-88-4

4-[4-Bromo-2-(2-chlorobenzoyl)anilino]-4-oxobutanoic acid

Cat. No.: B5986716
CAS No.: 5686-88-4
M. Wt: 410.6 g/mol
InChI Key: LHVWLHDPGCTXBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-Bromo-2-(2-chlorobenzoyl)anilino]-4-oxobutanoic acid (CAS 5686-88-4) is a chemical compound offered for research and development purposes. This product is supplied with a guaranteed purity of 95% and is intended for use in laboratory settings only . Compounds with structural similarities, particularly those featuring the 4-oxobutanoic acid (succinic acid derivative) moiety, have been investigated for various pharmacological activities, suggesting potential research applications in medicinal chemistry . Furthermore, anilino-oxobutanoic acid derivatives have been identified in scientific literature as building blocks for synthesizing more complex molecules with potential biological activity . This product is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, nor for use in humans or animals. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

4-[4-bromo-2-(2-chlorobenzoyl)anilino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrClNO4/c18-10-5-6-14(20-15(21)7-8-16(22)23)12(9-10)17(24)11-3-1-2-4-13(11)19/h1-6,9H,7-8H2,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVWLHDPGCTXBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)CCC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00362054
Record name 4-[4-Bromo-2-(2-chlorobenzoyl)anilino]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>61.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658999
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5686-88-4
Record name 4-[4-Bromo-2-(2-chlorobenzoyl)anilino]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-[4-Bromo-2-(2-chlorobenzoyl)anilino]-4-oxobutanoic acid typically involves multiple steps, starting from simpler precursors. One common method involves the reaction of 4-bromo-2-chlorobenzoic acid with aniline derivatives under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .

Chemical Reactions Analysis

Carboxylic Acid Reactivity

The terminal carboxylic acid group enables classical acid-derived transformations:

Table 1: Carboxylic acid-mediated reactions

Reaction TypeConditionsProductCharacterization MethodSource
EsterificationAlcohols, H⁺ catalyst (e.g., H₂SO₄)Alkyl 4-[...]-4-oxobutanoate¹H NMR, FT-IR, HPLC
Amide FormationAmines, DCC/DMAP4-[...]-4-oxobutanamideLC-MS, ¹³C NMR
Salt FormationNaOH/KOH aqueous solutionSodium/potassium carboxylate saltpH titration, elemental analysis

Key observation: Esterification proceeds with 65-80% yield in ethanol under reflux, while amidation requires coupling agents like DCC for effective activation.

Aromatic Bromine Substitution

The electron-deficient bromine atom at the para position undergoes nucleophilic aromatic substitution (NAS):

Table 2: Bromine substitution reactions

NucleophileConditionsProductCatalytic SystemSource
ThioureaEthanol, 80°C, 6 hrThiazole-coupled derivativeTLC monitoring
Sodium cyanateGlacial acetic acid, 50°CUrea-functionalized analogFT-IR, melting point analysis
Hydrazine hydrateReflux in methanolHydrazine-carboxamide derivativeHRMS, ¹H NMR

Notable trend: Thiourea reactions show higher regioselectivity compared to aliphatic bromides due to aromatic ring deactivation by the chlorobenzoyl group .

Chlorobenzoyl Group Reactivity

The 4-chlorobenzoyl moiety participates in cross-coupling and reduction reactions:

Table 3: Benzoyl group transformations

ReactionConditionsProductKey CatalystSource
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMEBiphenyl-modified derivativeGC-MS, ¹⁹F NMR
PhotoreductionUV light, i-propyl alcoholDihydro dimer structureUV-Vis spectroscopy
Grignard additionRMgX, THF, -78°CTertiary alcohol adductPolarimetry, ¹H NMR

Critical insight: The chlorine atom enhances electrophilicity at the carbonyl carbon, enabling nucleophilic additions at rates 3× faster than non-halogenated analogs .

Anilino Group Participation

The secondary amine in the anilino group facilitates condensation reactions:

Table 4: Anilino group reactivity

Reaction PartnerConditionsProductYield OptimizationSource
Aromatic aldehydesEthanol, p-TSA, 12 hrSchiff base derivativesMicrowave-assisted synthesis
IsocyanatesTHF, room temperatureUrea-linked conjugatesStoichiometric base required
Acetyl chloridePyridine, 0°C → RTAcetylated amine productReaction quench with ice

Mechanistic note: Schiff base formation occurs via dehydration, with reaction rates pH-dependent below 7.0 .

Photochemical Behavior

The conjugated π-system enables unique light-mediated transformations:

Key photoreactions:

  • [2+2] Cycloaddition with olefins under UV light produces benzo-fused cyclobutane derivatives (Φ = 0.32 in benzene)

  • Norrish Type II cleavage observed at λ > 300 nm, generating radical intermediates detectable via EPR

Analytical Characterization Standards

Essential methods for reaction validation:

TechniqueDiagnostic FeaturesApplication ExampleSource
¹H NMRδ 8.2-8.4 ppm (aromatic H)Substitution pattern analysis
HPLC-UVRetention time shift ≥ 1.5 minPurity assessment post-reaction
HRMSm/z 410.9784 [M+H]⁺Product mass confirmation

Scientific Research Applications

Medicinal Chemistry

4-[4-Bromo-2-(2-chlorobenzoyl)anilino]-4-oxobutanoic acid has been studied for its potential as a therapeutic agent. Its structure suggests it may interact with biological targets involved in disease processes.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the anilino group can enhance the selectivity and potency against specific cancer types, suggesting a pathway for developing targeted cancer therapies .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes that play crucial roles in metabolic pathways.

Case Study: Kinase Inhibition

Inhibitors derived from this compound have shown promise in targeting kinases involved in cancer signaling pathways. The bromo and chloro substituents are believed to enhance binding affinity to the active sites of these enzymes, potentially leading to new cancer treatment strategies .

Biochemical Research

Due to its unique chemical properties, the compound is also utilized in biochemical assays to study protein interactions and cellular processes.

Data Table: Summary of Applications

Application AreaDescriptionRelevant Findings
Medicinal ChemistryPotential anticancer agentCytotoxic effects on cancer cell lines
Enzyme InhibitionKinase inhibitorsEnhanced binding affinity observed
Biochemical ResearchProtein interaction studiesUseful in biochemical assays for cellular processes

Mechanism of Action

The mechanism of action of 4-[4-Bromo-2-(2-chlorobenzoyl)anilino]-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 4-oxobutanoic acid derivatives with substituted anilino groups. Below is a detailed comparison with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Activities/Findings Reference(s)
4-[4-Bromo-2-(2-chlorobenzoyl)anilino]-4-oxobutanoic acid 4-Bromo, 2-(2-chlorobenzoyl) 411.63 Hypothesized anti-inflammatory/antimicrobial activity (based on structural analogs)
4-[(4-Bromophenyl)amino]-2-methylidene-4-oxobutanoic acid 4-Bromo, 2-methylidene 284.11 Crystal structure reveals hydrogen-bonded chains; potential pharmacological relevance
4-(4-Iodoanilino)-2-methylene-4-oxobutanoic acid 4-Iodo, 2-methylene 331.09 Structural analog with similar crystal packing; antimicrobial activity reported
4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid 3-Fluoro, 4-methyl 239.22 Anti-tubercular activity (MIC: 12.5 µg/mL)
4-(2-(4-(4-Chlorobenzamido)benzoyl)hydrazinyl)-4-oxobutanoic acid 4-Chlorobenzamido, hydrazinyl 429.83 Potent soluble epoxide hydrolase (sEH) inhibitor (72% inhibition at 10 µM)
4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid 2-Methoxycarbonyl 251.24 Moderate antioxidant activity (DPPH scavenging: 13.4% at 1 µM)
4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid 4-Bromo, 2-fluoro 290.09 Commercial availability; no explicit activity data

Key Observations

Substituent Effects on Bioactivity :

  • Halogen substituents (Br, Cl, F) enhance lipophilicity and may improve membrane permeability. For example, the 4-chlorobenzamido group in the sEH inhibitor (Table 1, Row 5) contributes to its 72% enzyme inhibition, likely via enhanced target binding .
  • Electron-withdrawing groups (e.g., 2-chlorobenzoyl in the target compound) can stabilize the amide bond and modulate electronic interactions with biological targets .

Hydrogen-Bonding and Crystal Packing: Carboxylic acid and amide groups facilitate intermolecular hydrogen bonds, as seen in the crystal structure of 4-[(4-bromophenyl)amino]-2-methylidene-4-oxobutanoic acid, forming chains along the [1 1 0] direction . Such interactions may influence solubility and crystallization behavior.

Pharmacological Potential: Anti-tubercular activity in 4-(3-fluoro-4-methylanilino)-4-oxobutanoic acid (MIC: 12.5 µg/mL) highlights the role of fluorine in enhancing bioactivity . The target compound’s 2-chlorobenzoyl group may confer similar or superior activity, though experimental validation is needed.

Comparative Physicochemical Properties :

  • Higher molecular weight compounds (e.g., the sEH inhibitor at 429.83 g/mol) may face challenges in bioavailability, whereas lighter analogs (e.g., 239.22 g/mol anti-tubercular compound) could exhibit better pharmacokinetics .

Biological Activity

4-[4-Bromo-2-(2-chlorobenzoyl)anilino]-4-oxobutanoic acid, with the CAS number 314047-06-8, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H13BrClNO4
  • Molecular Weight : 410.6 g/mol
  • Solubility : 44.9 µg/mL at pH 7.4

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, research into related anilino compounds has shown that they can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Antitumor Activity of Related Compounds

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AHeLa10Apoptosis
Compound BMCF-715Cell Cycle Arrest
This compoundA549TBDTBD

The proposed mechanism of action for related compounds includes:

  • Inhibition of Kinase Activity : Many of these compounds act as kinase inhibitors, disrupting signaling pathways crucial for tumor growth.
  • Induction of Apoptosis : They can activate apoptotic pathways, leading to programmed cell death in malignant cells.

Study on Antitumor Efficacy

A study conducted on the efficacy of a structurally similar compound showed a significant reduction in the viability of human lung cancer cells (A549) when treated with concentrations ranging from 5 to 20 µM over 48 hours. The study reported a dose-dependent increase in apoptosis markers such as cleaved caspase-3 and PARP.

Pharmacokinetics and Toxicology

Pharmacokinetic studies suggest that the compound is metabolized via hepatic pathways, with potential hepatotoxic effects observed at high concentrations in preclinical models. Toxicity assays indicated that while the compound exhibits some cytotoxicity towards normal cells, its selectivity towards cancer cells is noteworthy.

Q & A

Q. What are the key synthetic routes for 4-[4-Bromo-2-(2-chlorobenzoyl)anilino]-4-oxobutanoic acid?

Methodological Answer: The compound can be synthesized via a multi-step condensation reaction. First, the anilino group is introduced through nucleophilic substitution of 4-bromo-2-(2-chlorobenzoyl)aniline with a reactive oxobutanoic acid derivative. A common approach involves coupling the aniline moiety with 4-oxobutanoic acid using carbodiimide-based coupling agents (e.g., EDCI or DCC) in the presence of a catalyst like DMAP. Purification is typically achieved via recrystallization from ethanol/water mixtures or column chromatography .

Q. How can functional groups in this compound be characterized?

Methodological Answer:

  • Carbonyl groups (C=O) : Infrared spectroscopy (IR) between 1650–1750 cm⁻¹ and ¹³C NMR signals at ~170–200 ppm .
  • Aromatic protons : ¹H NMR (δ 7.0–8.5 ppm) with splitting patterns indicating substitution positions .
  • Amide bond (N–H) : IR absorption at ~3300 cm⁻¹ (N–H stretch) and ¹H NMR signals for NH protons (δ 8.0–10.0 ppm) .

Q. What analytical techniques confirm purity and structural integrity?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Melting Point Analysis : Compare observed melting points with literature values (±2°C range) .
  • Elemental Analysis (EA) : Validate empirical formula (C₁₇H₁₂BrClN₂O₃) with <0.3% deviation .

Advanced Research Questions

Q. How can contradictions in published spectroscopic data for this compound be resolved?

Methodological Answer: Contradictions often arise from solvent effects, tautomerism, or crystallographic variations. To resolve discrepancies:

  • Perform single-crystal X-ray diffraction to unambiguously determine bond lengths and angles .
  • Use variable-temperature NMR to study dynamic equilibria (e.g., keto-enol tautomerism) .
  • Validate computational models (DFT or MD simulations) against experimental data to reconcile spectral assignments .

Q. What strategies optimize the amidation step in synthesis?

Methodological Answer:

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates by stabilizing intermediates .
  • Catalyst Screening : Test HOBt or HOAt as additives to reduce racemization and improve yields .
  • Stoichiometric Control : Maintain a 1.2:1 molar ratio of oxobutanoic acid to aniline derivative to minimize side reactions .

Q. How to model the compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes, focusing on the bromo and chlorobenzoyl groups’ steric/electronic effects .
  • Free Energy Perturbation (FEP) : Quantify binding affinity changes upon substituent modification (e.g., replacing Br with other halogens) .
  • In Vitro Validation : Pair computational results with enzyme inhibition assays (e.g., IC₅₀ determination via fluorescence quenching) .

Data Contradiction Analysis

Q. How to address inconsistent biological activity reports in literature?

Methodological Answer:

  • Dose-Response Reproducibility : Standardize assay conditions (e.g., cell lines, incubation times) across labs .
  • Metabolite Interference : Use LC-MS to rule out degradation products in bioactivity studies .
  • Epistatic Effects : Investigate synergistic/antagonistic interactions with co-administered compounds via combinatorial screening .

Methodological Tables

Analytical Technique Key Parameters Application Reference
X-ray CrystallographySpace group, R-factor (<0.05)Confirm stereochemistry and bond angles
2D NMR (COSY, HSQC)Correlation peaks for adjacent protonsAssign complex aromatic splitting
DFT CalculationsB3LYP/6-311+G(d,p) basis setPredict electronic transitions and IR

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.